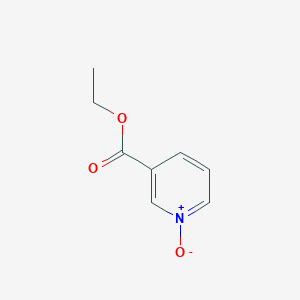

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 1-oxidopyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(10)7-4-3-5-9(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFQJBOXPBNOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291453 | |

| Record name | MLS002693958 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-63-9 | |

| Record name | 3-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002693958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002693958 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

An in-depth technical guide on the , more commonly known as Ethyl Nicotinate N-Oxide. This document is intended for researchers, scientists, and professionals in drug development.

Compound Identification

The compound of interest is 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate. This zwitterionic structure is systematically named as Ethyl 3-(1-oxido)pyridin-1-ium-3-carboxylate , but it is most commonly referred to in chemical literature as Ethyl Nicotinate N-Oxide or 3-(Ethoxycarbonyl)pyridine N-oxide . It is a derivative of ethyl nicotinate, where the pyridine nitrogen has been oxidized.

Synthesis Pathway

The primary route for synthesizing Ethyl Nicotinate N-Oxide is through the direct oxidation of the nitrogen atom in the pyridine ring of the precursor, ethyl nicotinate. Ethyl nicotinate itself is typically prepared via the Fischer esterification of nicotinic acid with ethanol.[1][2] The subsequent N-oxidation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide.[3][4][5]

Experimental Protocols

Synthesis of Ethyl Nicotinate (Precursor)

This protocol is a generalized method based on Fischer esterification.[2]

-

Reaction Setup: To a round-bottom flask, add nicotinic acid, an excess of absolute ethanol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude ethyl nicotinate.

-

Purification: The crude product can be purified by vacuum distillation to obtain a clear, light-yellow liquid.

Synthesis of Ethyl Nicotinate N-Oxide (Target Compound)

This protocol is adapted from general procedures for the N-oxidation of pyridine derivatives.[3][5]

-

Reaction Setup: Dissolve ethyl nicotinate in a chlorinated solvent such as chloroform or dichloromethane in a round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica gel.

Characterization Data

The structural confirmation of Ethyl Nicotinate N-Oxide relies on a combination of spectroscopic techniques. The following tables summarize the expected data based on analysis of the parent compound and related pyridine N-oxides.[6][7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

Table 1: Predicted ¹H-NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | d | 1H | H-2 |

| ~8.2 - 8.4 | d | 1H | H-6 |

| ~7.9 - 8.1 | dd | 1H | H-4 |

| ~7.3 - 7.5 | t | 1H | H-5 |

| 4.42 | q | 2H | -OCH₂CH₃ |

| 1.42 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C-NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C=O (Ester) |

| ~148 - 150 | C-2 |

| ~140 - 142 | C-6 |

| ~125 - 128 | C-4, C-5 |

| ~122 - 124 | C-3 |

| ~61 - 63 | -OCH₂CH₃ |

| ~14 - 15 | -OCH₂CH₃ |

Note: The N-oxide group causes a general downfield shift for the alpha (H-2, H-6) and gamma (H-4) protons compared to the parent ethyl nicotinate.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1735 | Strong | C=O stretch (ester) |

| ~1600 - 1450 | Medium | C=C and C=N stretch (ring) |

| ~1250 - 1300 | Strong | N-O stretch |

| ~1100 - 1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Technique | m/z Value (Expected) | Assignment |

| ESI-MS | [M+H]⁺ = 168.06 | Protonated Molecular Ion (C₈H₁₀NO₃)⁺ |

| HRMS | 168.0655 | Calculated for [C₈H₁₀NO₃]⁺ |

Note: The molecular weight of the N-oxide product is 167.16 g/mol , which is 16 g/mol higher than the starting material, ethyl nicotinate (151.16 g/mol ).

References

- 1. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 2. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

- 7. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate, also known as ethyl nicotinate N-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related precursor, ethyl nicotinate, and the analogous carboxylic acid, nicotinic acid N-oxide, to provide informed estimations. Detailed experimental protocols for determining key physicochemical parameters are also presented to facilitate further research and characterization of this compound.

Introduction

This compound is a derivative of nicotinic acid, an essential human nutrient (Vitamin B3). Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their roles in various biological processes and their potential as therapeutic agents. The introduction of an N-oxide functionality can significantly alter the physicochemical properties of the parent molecule, impacting its solubility, polarity, and biological activity. This guide aims to provide a detailed summary of the known and estimated physicochemical properties of this compound to support research and development efforts in the pharmaceutical and chemical sciences.

Physicochemical Properties

The following tables summarize the available and estimated physicochemical data for this compound. Data for the parent compound, ethyl nicotinate, and the corresponding carboxylic acid N-oxide, nicotinic acid N-oxide, are provided for comparison and to infer the properties of the target compound.

Table 1: Physical Properties

| Property | This compound (Estimated) | Ethyl Nicotinate (Experimental) | Nicotinic Acid N-oxide (Experimental) |

| Melting Point (°C) | Likely a solid with a higher melting point than ethyl nicotinate, potentially in the range of the N-oxide acid. | 8 - 10[1][2][3] | 254 - 255 (decomposes) |

| Boiling Point (°C) | Expected to be significantly higher than ethyl nicotinate and likely to decompose before boiling. | 223 - 224[1][3] | Not applicable |

| Density (g/mL) | Expected to be higher than ethyl nicotinate. | 1.107 (at 25 °C)[1][3] | Not available |

| Refractive Index | Not available | 1.504 (at 20 °C) | Not available |

Table 2: Solubility and Partitioning Properties

| Property | This compound (Estimated) | Ethyl Nicotinate (Experimental) | Nicotinic Acid N-oxide (Experimental) |

| Water Solubility | Expected to have higher water solubility than ethyl nicotinate due to the polar N-oxide group. | 50 g/L[3] | Slightly soluble in cold water |

| Organic Solvent Solubility | Solubility will vary depending on the solvent's polarity. | Soluble in alcohol.[4] | Insoluble in benzene, slightly soluble in ethanol. |

| pKa | Expected to have a pKa value influenced by the ester and N-oxide groups. | 3.35[5] | 3.19 (Predicted) |

| LogP | Expected to be lower (more hydrophilic) than ethyl nicotinate. | 1.320[4] | Not available |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point can be determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/min) for a preliminary determination. For an accurate measurement, the temperature is raised to about 10-15 °C below the approximate melting point and then increased slowly at a rate of 1-2 °C/min. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.[6][7][8]

Solubility Determination

The equilibrium solubility can be determined using the shake-flask method.[9][10]

-

Procedure: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[11][12][13][14]

-

Procedure: A solution of the compound of known concentration is prepared in a suitable solvent (typically water or a water/co-solvent mixture). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant. The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the buffer region in the titration curve.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.[15][16][17][18][19]

-

Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is placed in a sealed container and shaken vigorously at a constant temperature until partitioning equilibrium is achieved. The phases are then separated by centrifugation. The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a compound like this compound.

Caption: Experimental workflow for the physicochemical characterization.

Biological Context

Nicotinic acid and its derivatives, including N-oxides, are known to be involved in various biological pathways. Nicotinic acid is a precursor to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are crucial for numerous metabolic redox reactions. Derivatives of nicotinic acid have been investigated for a range of therapeutic applications, including the treatment of dyslipidemia and for their anti-inflammatory properties.[20][21][22][23][24] The N-oxide moiety can influence the pharmacokinetic and pharmacodynamic properties of these molecules.

As no specific signaling pathway for this compound has been documented, a hypothetical pathway based on the known pharmacology of nicotinic acid is presented below. This diagram illustrates the potential involvement of the compound in pathways related to lipid metabolism, assuming it acts as a prodrug or analog of nicotinic acid.

Caption: Hypothetical signaling pathway for nicotinic acid derivatives.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available data from related compounds. The detailed experimental protocols offer a clear path for researchers to obtain precise data for this specific molecule. The provided visualizations of the experimental workflow and a potential biological pathway serve to contextualize the importance of these properties. Further experimental investigation is crucial to fully characterize this compound and unlock its potential in various scientific and therapeutic applications.

References

- 1. ETHYL NICOTINATE - Ataman Kimya [atamanchemicals.com]

- 2. apicule.com [apicule.com]

- 3. Ethyl nicotinate | 614-18-6 [chemicalbook.com]

- 4. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]

- 5. guidechem.com [guidechem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. diposit.ub.edu [diposit.ub.edu]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Nicotinic acid - Wikipedia [en.wikipedia.org]

stability and reactivity of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

An In-depth Technical Guide on the Stability and Reactivity of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

Abstract

This document provides a comprehensive technical overview of this compound, a prominent member of the pyridinium N-ylide class of compounds. Pyridinium ylides are zwitterionic intermediates characterized by a positively charged nitrogen atom in the pyridine ring and a negatively charged exocyclic carbon atom. The presence of an ethoxycarbonyl group at the carbanion significantly influences the compound's stability and reactivity. This guide details its structural properties, thermodynamic, thermal, and photochemical stability. It extensively covers its reactivity, focusing on its role as a 1,3-dipole in cycloaddition reactions and as a nucleophile in Michael additions. Quantitative data on reactivity and reaction yields are presented, alongside detailed experimental protocols for its generation and key synthetic applications. This whitepaper is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction to this compound

Pyridinium ylides are highly valuable reactive intermediates in organic synthesis, serving as versatile building blocks for the construction of various nitrogen-containing heterocyclic systems.[1][2] Structurally, they are 1,3-dipoles, making them ideal partners in cycloaddition reactions. This compound belongs to the class of "stabilized" pyridinium ylides. The negative charge on the ylidic carbon is delocalized into the adjacent ethoxycarbonyl group, which imparts greater stability compared to non-stabilized ylides. This stabilization allows for easier handling and controlled reactivity, making it a key intermediate for synthesizing complex molecules with high degrees of stereoselectivity and yield.[3] Its primary application lies in the synthesis of indolizine and tetrahydroindolizine frameworks, which are core structures in many biologically active compounds.[3][4]

Physicochemical Properties and Stability

The stability of this compound is not absolute; as a reactive intermediate, its persistence is highly dependent on environmental conditions.

2.1 Structural and Electronic Properties The molecule exists as a resonance hybrid, with the negative charge delocalized between the ylidic carbon and the oxygen atoms of the ethoxycarbonyl group. This delocalization is the primary source of its relative stability. The pyridinium ring acts as a potent electron-withdrawing group, further stabilizing the carbanion.

2.2 Thermodynamic Stability The thermodynamic stability of a ylide is often discussed in terms of the acidity (pKa) of its conjugate acid, the corresponding pyridinium salt.[5] The electron-withdrawing ethoxycarbonyl group increases the acidity of the α-protons on the precursor salt, facilitating the formation of the ylide in the presence of a base.[4] Studies have shown that pyridinium salts with electron-withdrawing substituents have lower pKa values, allowing the ylide to be generated under milder conditions, including at neutral pH in aqueous buffers.[4]

2.3 Thermal Stability While specific thermal decomposition data for this exact molecule is not widely published, stabilized pyridinium ylides are known to undergo thermal reactions. These can include[3]-dipolar cycloadditions or, at higher temperatures, potential fragmentation or rearrangement pathways.[2] For instance, the thermal decomposition of pyridine in the presence of a catalyst can occur at temperatures above 500°C, suggesting the pyridine ring itself is robust.[6] The N-O bond in the related pyridine N-oxides has a bond dissociation enthalpy of approximately 60–66 kcal/mol, providing an analog for the energy scale of ring-heteroatom bond stability.[7]

2.4 Photochemical Stability Pyridinium ylides exhibit significant photochemical reactivity. Upon UV irradiation, they can undergo two primary competing reactions: a photolytic cleavage to generate pyridine and a corresponding carbene, or a photochemical rearrangement.[8] The latter pathway is particularly notable, as it can lead to ring-enlargement products such as 1,2-diazepines in high yield.[8] Pyridinium salts, the precursors to ylides, also have a rich photochemistry that has been exploited for synthetic purposes.[9]

A summary of factors influencing the stability is presented in Table 1.

Table 1: Summary of Factors Influencing the Stability of this compound

| Factor | Effect on Stability | Rationale |

|---|---|---|

| pH / Basicity | Generated under basic conditions; unstable in acidic media. | Requires a base to deprotonate the precursor pyridinium salt. Protonation in acidic conditions reverts it to the more stable salt. |

| Temperature | Moderately stable at room temperature; reactive upon heating. | Increased thermal energy can overcome activation barriers for cycloaddition, rearrangement, or decomposition reactions.[2] |

| Light (UV) | Unstable; undergoes photochemical reactions. | Absorbs UV light, leading to excited states that can fragment into pyridine and a carbene or rearrange to form new heterocyclic systems.[8] |

| Substituents | The ethoxycarbonyl group provides significant resonance stabilization. | Electron-withdrawing groups delocalize the negative charge of the ylidic carbon, increasing the overall stability of the ylide.[4] |

Reactivity and Synthetic Applications

This compound functions primarily as a carbon-centered nucleophile and a 1,3-dipole. Its reactivity is dominated by cycloaddition reactions and conjugate additions.

3.1 1,3-Dipolar Cycloaddition Reactions This is the most prominent reaction pathway for pyridinium ylides.[1] They react readily with electron-deficient alkenes and alkynes in a [3+2] cycloaddition manner.

-

Reaction with Alkynes: The reaction with activated alkynes, such as ethyl propiolate, yields dihydroindolizine intermediates that typically undergo spontaneous air oxidation to form highly fluorescent and biologically relevant indolizine structures.[4]

-

Reaction with Alkenes: Cycloaddition with electron-poor alkenes like N-substituted maleimides or fumarates produces stable tetrahydroindolizine derivatives.[3] These reactions often proceed with excellent yield and high diastereoselectivity.[3]

The mechanism of these cycloadditions can be either a concerted process or a stepwise pathway involving a zwitterionic intermediate. Kinetic studies suggest that for many pyridinium ylides, the reaction is a highly asynchronous or stepwise cycloaddition.[10][11]

Caption: General reaction scheme for the 1,3-dipolar cycloaddition of a pyridinium ylide.

3.2 Michael Addition Reactions As a potent nucleophile, the ylide can participate in conjugate addition (Michael addition) reactions with electron-deficient alkenes. Recent studies have described a novel reactivity involving a cascade Michael addition followed by an elimination process, providing a route to a broad variety of functionalized products under mild conditions.[12]

3.3 Quantitative Reactivity Parameters The reactivity of pyridinium ylides has been quantified using the linear free-energy relationship log k = sN(N + E), where E is the electrophilicity parameter of the reaction partner, and N and sN are nucleophile-specific parameters.[10][11] This allows for the prediction of absolute rate constants for cycloaddition reactions.[10][11] While specific parameters for this compound are not detailed in the initial search, Table 2 provides data for structurally related pyridinium ylides, demonstrating the influence of the stabilizing group.

Table 2: Mayr Nucleophilicity Parameters for Representative Pyridinium Ylides in DMSO

| Ylide Precursor Salt | Stabilizing Group (EWG) | N | sN |

|---|---|---|---|

| Py+-CH2-COPh | Benzoyl | 17.58 | 0.82 |

| Py+-CH2-COMe | Acetyl | 18.33 | 0.81 |

| Py+-CH2-CN | Cyano | 15.19 | 0.94 |

| Py+-CH2-CO2Et | Ethoxycarbonyl | ~17-18* | ~0.8* |

Note: Values for the ethoxycarbonyl ylide are estimated based on the similar electronic effects of ester and ketone groups as observed in kinetic studies.[10][11][13]

The choice of reaction conditions, particularly the solvent and base, significantly impacts reaction outcomes. Table 3 summarizes data from a study on the cycloaddition between a pyridinium salt precursor and ethyl propiolate, highlighting these effects.

Table 3: Influence of Solvent and Base on Indolizine Synthesis Yield

| Pyridinium Salt Precursor | Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-CN-Py+-CH2CO2Et | DMF | NEt₃ | 20°C | 24 | 74 |

| 4-CN-Py+-CH2CO2Et | DMF | K₂CO₃ | 20°C | 24 | 93 |

| 4-CN-Py+-CH2CO2Et | Methanol | NEt₃ | 20°C | 24 | 55 |

| 4-CN-Py+-CH2CO2Et | Methanol | K₂CO₃ | 20°C | 24 | 91 |

| 4-CN-Py+-CH2CO2Et | pH 7.5 Buffer | - | 40°C | 24 | 88 |

Data adapted from a study on the cycloaddition of pyridinium ylides with alkynes.[4] The precursor shown has a cyano group on the pyridine ring to lower the pKa sufficiently for reaction in buffer.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the generation and use of this compound, based on common laboratory practices reported in the literature.[4][10]

4.1 In Situ Generation of this compound The ylide is most commonly generated in situ from its corresponding pyridinium salt, ethyl 1-(carboxymethyl)pyridin-1-ium-3-carboxylate halide, by treatment with a non-nucleophilic base.

-

Reagents and Equipment:

-

Ethyl 1-(carboxymethyl)pyridin-1-ium-3-carboxylate bromide/chloride

-

Anhydrous solvent (e.g., acetonitrile, DMF, or CH₂Cl₂)

-

Base (e.g., triethylamine (NEt₃), potassium carbonate (K₂CO₃))

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer, round-bottom flask, syringe

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the pyridinium salt (1.0 eq).

-

Add the anhydrous solvent (e.g., acetonitrile) to dissolve or suspend the salt.

-

Cool the mixture in an ice bath (0°C).

-

Slowly add the base (1.1 to 1.5 eq) dropwise via syringe over 5-10 minutes with vigorous stirring.

-

Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

-

The resulting solution/suspension containing the colored pyridinium ylide is used immediately in the subsequent reaction.

-

4.2 Protocol for 1,3-Dipolar Cycloaddition with an Alkyne This protocol outlines the synthesis of an ethyl indolizine-1-carboxylate derivative.

-

Procedure:

-

Generate the pyridinium ylide in situ following the protocol in Section 4.1.

-

To the freshly prepared ylide solution at room temperature, add the dipolarophile (e.g., ethyl propiolate, 1.0-1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours or heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired indolizine derivative.

-

References

- 1. app.scinito.ai [app.scinito.ai]

- 2. Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The photochemistry of aromatic-N-ylides. Rearrangement and fragmentation patterns | Semantic Scholar [semanticscholar.org]

- 9. The synthetic potential of pyridinium salt photochemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Genesis and Evolution of Pyyridinium Ylides: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridinium ylides, a fascinating class of 1,3-dipoles, have carved a significant niche in the landscape of synthetic organic chemistry since their initial discovery. Characterized by a positively charged pyridinium ring directly attached to a carbanion, these reactive intermediates have proven to be exceptionally versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This technical guide delves into the seminal discovery of pyridinium ylides, chronicles their historical development, and provides a detailed examination of their synthesis and reactivity. Particular emphasis is placed on the foundational work of Fritz Kröhnke, whose pioneering efforts laid the groundwork for the entire field. This document provides researchers and drug development professionals with a comprehensive understanding of the core principles and practical applications of pyridinium ylide chemistry, complete with detailed experimental protocols, tabulated quantitative data, and graphical representations of key chemical pathways.

The Dawn of a New Reagent: The Discovery of Pyridinium Ylides

The history of pyridinium ylides is inextricably linked with the groundbreaking work of German chemist Fritz Kröhnke. In the 1930s, while investigating the reactivity of pyridinium salts, Kröhnke reported the synthesis of the first pyridinium ylide. His initial synthesis involved the treatment of N-phenacylpyridinium bromide with a mild base, such as potassium carbonate, to deprotonate the acidic α-carbon, thereby generating the ylide. This discovery was a significant milestone, as it introduced a novel type of reactive species that exhibited both nucleophilic and dipolar character. Kröhnke's subsequent exploration of the reactivity of these ylides led to the development of the renowned Kröhnke pyridine synthesis, a powerful method for the construction of highly substituted pyridines.

A Chronology of Advancement: The Evolving Role of Pyridinium Ylides in Synthesis

Following Kröhnke's foundational work, the field of pyridinium ylide chemistry has undergone significant expansion. The timeline below highlights key developments:

-

1930s: Fritz Kröhnke synthesizes the first pyridinium ylide from N-phenacylpyridinium bromide and explores its initial reactivity.

-

1950s: The broader field of ylide chemistry gains prominence with the development of the Wittig reaction, which utilizes phosphonium ylides for alkene synthesis. This work, while not directly involving pyridinium ylides, brought the concept of ylides to the forefront of organic synthesis.

-

1960s: The Johnson–Corey–Chaykovsky reaction is developed, employing sulfur ylides for the synthesis of epoxides and cyclopropanes. This further solidified the importance of ylides as versatile reagents. The synthetic utility of pyridinium ylides continues to be explored, with a focus on their application in the synthesis of various heterocyclic systems.

-

1970s - Present: The application of pyridinium ylides in 1,3-dipolar cycloaddition reactions to form indolizines and other nitrogen-fused heterocycles becomes a major area of research. Modern advancements include the development of catalytic and asymmetric variations of pyridinium ylide reactions, expanding their utility in the synthesis of complex, biologically active molecules.

The Chemistry of Pyridinium Ylides: Synthesis and Reactivity

Pyridinium ylides are typically generated in situ from their corresponding pyridinium salts. The stability of the ylide is largely influenced by the nature of the substituents on the carbanionic carbon. Electron-withdrawing groups enhance stability by delocalizing the negative charge.

General Synthesis of Pyridinium Ylides

The formation of a pyridinium ylide is conceptually straightforward, involving the deprotonation of a pyridinium salt at the α-position to the nitrogen atom.

Caption: General workflow for the synthesis of pyridinium ylides.

Key Reactions of Pyridinium Ylides

This reaction involves the Michael addition of a pyridinium ylide to an α,β-unsaturated ketone, followed by cyclization and elimination to form a substituted pyridine.

solubility of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on currently available scientific literature. Direct experimental data on the quantitative solubility of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate in a comprehensive range of common organic solvents is limited. The information provided herein is a consolidation of qualitative observations for related compounds and standardized experimental methodologies.

Executive Summary

This compound, a pyridinium ylide, is a member of a class of compounds with significant interest in synthetic chemistry. Understanding its solubility is crucial for applications in reaction chemistry, purification, and formulation development. This guide summarizes the available qualitative solubility information, provides quantitative data for a structural analog for reference, and details a robust experimental protocol for precise solubility determination. Due to a lack of published research, no information on signaling pathways involving this specific compound is available at this time.

Solubility Data

Qualitative Solubility of Pyridinium Ylides

The solubility of pyridinium ylides is influenced by the substituents on the pyridinium ring and the ylidic carbon. Generally, they exhibit some solubility in polar organic solvents.

| Solvent | Solubility | Remarks |

| Dimethylformamide (DMF) | Soluble | Often used as a reaction solvent for pyridinium ylides, suggesting good solubility.[1] |

| Methanol (MeOH) | Soluble | Used as a reaction solvent, indicating at least moderate solubility.[1] |

| Acetonitrile (ACN) | Soluble | Employed in reactions involving pyridinium salts, suggesting it can be a suitable solvent.[2] |

| Water | Soluble | The parent pyridinium salts are often soluble in aqueous solutions.[1] |

| Dichloromethane (DCM) | Likely Sparingly Soluble | Pyridinium salts, the precursors to ylides, are often insoluble in less polar organic solvents. |

| Diethyl Ether | Likely Insoluble | Pyridinium salts are generally insoluble in non-polar ethers. |

| Toluene | Likely Insoluble | Typically used for azeotropic removal of water in reactions with pyridinium salts, not as a solvent for them.[2] |

Quantitative Solubility of a Structural Analog: Nicotinic Acid

For comparative purposes, the following table presents the mole fraction solubility (x) of nicotinic acid (pyridine-3-carboxylic acid) in various solvents at different temperatures. It is important to note that while structurally related, the N-olate and the exocyclic carbanion of the target ylide will significantly alter its physicochemical properties compared to nicotinic acid. This data should be used with caution as a rough indicator of solvent-solute interactions for a substituted pyridine ring.

| Temperature (K) | Water (x) | Ethanol (x) | Acetonitrile (x) | DMSO (x) | Acetone (x) | Diethyl Ether (x) |

| 283.15 | 0.00221 | 0.00318 | 0.00010 | 0.01980 | 0.00067 | 0.00012 |

| 293.15 | 0.00312 | 0.00445 | 0.00015 | 0.02704 | 0.00097 | 0.00018 |

| 298.15 | 0.00371 | 0.00523 | 0.00018 | 0.03140 | 0.00118 | 0.00021 |

| 303.15 | 0.00440 | 0.00612 | 0.00022 | 0.03635 | 0.00142 | 0.00025 |

| 313.15 | 0.00614 | 0.00821 | 0.00030 | 0.04832 | 0.00201 | 0.00036 |

| 323.15 | 0.00854 | 0.01088 | 0.00043 | 0.06371 | 0.00285 | 0.00052 |

| 333.15 | 0.01183 | 0.01435 | 0.00062 | 0.08354 | 0.00407 | 0.00074 |

Data sourced from ResearchGate.

Experimental Protocols for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid organic compound like this compound in various organic solvents using the widely accepted shake-flask method followed by gravimetric analysis.[3][4][5]

Materials and Equipment

-

Compound: this compound (powder form, purity >98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic orbital shaker or water bath

-

Scintillation vials or flasks with screw caps (e.g., 20 mL)

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

-

Vortex mixer

-

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3] The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any suspended microcrystals.

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Place the dish in a vacuum oven at a suitable temperature (low enough to prevent compound degradation) until all the solvent has evaporated and a constant weight of the dried solute is achieved.[5]

-

Reweigh the dish to determine the mass of the dissolved solid.

-

-

Calculation:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solid)

-

Solubility ( g/100 g solvent) = (Mass of dry solid / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: General workflow for solubility determination via the shake-flask method.

References

thermal decomposition of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

An In-depth Technical Guide to the Prospective Thermal Decomposition of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of pyridine N-oxide, possesses a unique electronic structure characterized by the electron-withdrawing ethoxycarbonyl group at the 3-position. This substitution is expected to significantly influence the stability and thermal decomposition pathway of the molecule compared to unsubstituted pyridine N-oxide. Understanding the thermal behavior of this compound is crucial for its handling, storage, and potential applications in various fields, including materials science and as an intermediate in drug development. This technical guide provides a comprehensive overview of the predicted , including potential decomposition pathways, and detailed experimental protocols for its analysis.

Predicted Thermal Decomposition Profile

The thermal decomposition of heterocyclic compounds is a complex process that can be influenced by factors such as heating rate, atmosphere, and the presence of catalysts. For this compound, the decomposition is anticipated to be a multi-stage process involving the fragmentation of the ester group and the pyridine N-oxide ring.

General Principles

The thermal stability of pyridine N-oxides is influenced by the nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as the ethoxycarbonyl group, can affect the N-O bond dissociation energy. The decomposition of nitrogen-rich heterocyclic esters often proceeds through radical mechanisms involving the homolytic cleavage of C-C, C-N, and C-O bonds.

Predicted Decomposition Stages

The is likely to occur in the following stages:

-

Initial Decomposition of the Ester Group: The ethoxycarbonyl group is expected to be the initial site of thermal fragmentation. This could involve the loss of ethylene (C₂H₄) and carbon dioxide (CO₂), or the cleavage of the ethyl group to form ethene and a carboxylic acid intermediate.

-

Decomposition of the Pyridine N-oxide Ring: Following or concurrently with the ester decomposition, the pyridine N-oxide ring is expected to fragment. This can lead to the release of various gaseous products, including carbon monoxide (CO), nitrogen oxides (NOx), and smaller hydrocarbon fragments.

-

Formation of a Carbonaceous Residue: At higher temperatures, a stable carbonaceous residue may be formed.

Quantitative Data (Hypothetical)

As no specific experimental data is available, the following table presents a hypothetical summary of quantitative data that could be obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These values are for illustrative purposes and would need to be determined experimentally.

| Parameter | Inert Atmosphere (e.g., Nitrogen) | Oxidizing Atmosphere (e.g., Air) |

| Onset Decomposition Temp. | 200 - 250 °C | 180 - 230 °C |

| Peak Decomposition Temp. 1 | 260 - 300 °C | 240 - 280 °C |

| Peak Decomposition Temp. 2 | 350 - 450 °C | 320 - 420 °C |

| Mass Loss at 500 °C | 60 - 75% | 80 - 95% |

| Enthalpy of Decomposition | -150 to -250 J/g | -300 to -450 J/g |

| Final Residue at 800 °C | 25 - 40% | 5 - 20% |

Experimental Protocols

To investigate the , a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the mass loss as a function of temperature and identify the evolved gaseous products.

-

Methodology:

-

A sample of this compound (5-10 mg) is placed in an alumina crucible.

-

The sample is heated from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

-

The analysis is performed under both an inert atmosphere (e.g., nitrogen) and an oxidizing atmosphere (e.g., air) at a flow rate of 50 mL/min.

-

The mass loss of the sample is continuously recorded by the thermobalance.

-

The evolved gases are simultaneously analyzed by a coupled mass spectrometer to identify the decomposition products based on their mass-to-charge ratio (m/z).

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Methodology:

-

A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated from room temperature to a temperature above the final decomposition point at a constant heating rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The analysis should be conducted under both inert and oxidizing atmospheres.

-

Fourier Transform Infrared Spectroscopy (FTIR) of Evolved Gases

-

Objective: To provide complementary information on the functional groups of the evolved gaseous products.

-

Methodology:

-

The TGA instrument is coupled to an FTIR spectrometer via a heated transfer line.

-

As the sample is heated in the TGA, the evolved gases are continuously passed through the gas cell of the FTIR spectrometer.

-

FTIR spectra are recorded at regular intervals to identify the functional groups of the gaseous products.

-

Visualizations

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Logical Relationship of Structural Features to Decomposition

Methodological & Application

Applications of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate, a stable pyridinium ylide, serves as a versatile 1,3-dipole in organic synthesis. Its primary application lies in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct and efficient route to construct substituted indolizine frameworks. Indolizine and its derivatives are important heterocyclic scaffolds found in a variety of biologically active compounds and natural products, making this synthetic methodology highly valuable for medicinal chemistry and drug discovery programs.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functionalized indolizines.

Core Application: [3+2] Cycloaddition for the Synthesis of Indolizines

This compound, generated in situ from its corresponding pyridinium salt, readily undergoes a 1,3-dipolar cycloaddition reaction with electron-deficient alkenes and alkynes. This reaction typically proceeds with high regioselectivity and diastereoselectivity, leading to the formation of tetrahydroindolizine intermediates, which can subsequently be aromatized to the corresponding indolizine derivatives.

A general workflow for this application is outlined below:

Signaling Pathway of the [3+2] Cycloaddition Reaction

The reaction proceeds through a concerted or stepwise mechanism involving the pyridinium ylide as the 1,3-dipole and an electron-deficient π-system as the dipolarophile. The regioselectivity is governed by the electronic properties of both reactants.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various indolizine derivatives using this compound with different dipolarophiles.

| Entry | Dipolarophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Diethyl maleate | Triethylamine | Acetonitrile | 80 | 12 | 85 | [1] |

| 2 | N-Phenylmaleimide | DBU | Dichloromethane | 25 | 6 | 92 | [2] |

| 3 | Dimethyl acetylenedicarboxylate | K₂CO₃ | DMF | 25 | 24 | 78 | [3][4] |

| 4 | Ethyl propiolate | Triethylamine | Toluene | 110 | 18 | 75 | [3] |

| 5 | Acrylonitrile | Triethylamine | Acetonitrile | 80 | 12 | 72 | [1] |

| 6 | Methyl vinyl ketone | DBU | THF | 25 | 8 | 68 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,2,3,8a-tetrahydroindolizine-1,2-dicarboxylate

This protocol describes the reaction of in situ generated this compound with diethyl maleate.

Materials:

-

Ethyl 2-(pyridin-1-ium-1-yl)acetate bromide

-

Diethyl maleate

-

Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of ethyl 2-(pyridin-1-ium-1-yl)acetate bromide (1.0 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes to generate the pyridinium ylide in situ.

-

Add diethyl maleate (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: Approximately 85%.[1]

Protocol 2: Synthesis of Ethyl 1-cyano-2-phenylindolizine-7-carboxylate

This protocol details the one-pot synthesis of a fully aromatized indolizine derivative.

Materials:

-

Ethyl 2-(4-cyanopyridin-1-ium-1-yl)acetate bromide

-

Ethyl phenylpropiolate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a suspension of ethyl 2-(4-cyanopyridin-1-ium-1-yl)acetate bromide (1.0 mmol) and potassium carbonate (2.0 mmol) in anhydrous DMF (15 mL), add ethyl phenylpropiolate (1.2 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion of the cycloaddition (monitored by TLC), add DDQ (1.1 mmol) to the reaction mixture in one portion.

-

Continue stirring at room temperature for an additional 2 hours to effect aromatization.

-

Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Expected Yield: Approximately 78%.[3][4]

Logical Relationships in Synthesis

The synthesis of indolizines using this compound involves a logical sequence of steps, starting from readily available materials.

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of indolizine derivatives through [3+2] cycloaddition reactions. The mild reaction conditions, high yields, and stereoselectivity make this methodology a powerful tool for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile pyridinium ylide.

References

Application Notes & Protocols: 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate as a Precursor for Indolizine Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of indolizine derivatives utilizing 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate as a key reactive intermediate. This pyridinium ylide is typically generated in situ from readily available starting materials and undergoes a [3+2] cycloaddition reaction with various dipolarophiles to afford a diverse range of substituted indolizines. Indolizine cores are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.

Overview and Principle

The synthesis of indolizines from this compound is primarily achieved through a 1,3-dipolar cycloaddition reaction. This powerful and versatile method allows for the construction of the bicyclic indolizine ring system in a single step from three components. The key pyridinium ylide, this compound, is not typically isolated but is generated in situ from a precursor, ethyl nicotinate (ethyl pyridine-3-carboxylate), by N-alkylation followed by deprotonation with a mild base. The electron-withdrawing ethoxycarbonyl group at the 3-position of the pyridine ring plays a crucial role in stabilizing the ylide intermediate.

The general synthetic pathway involves:

-

Formation of the Pyridinium Salt: N-alkylation of a pyridine derivative.

-

In situ Generation of the Pyridinium Ylide: Deprotonation of the pyridinium salt using a base.

-

[3+2] Cycloaddition: Reaction of the pyridinium ylide with an electron-deficient alkene or alkyne (dipolarophile).

-

Aromatization: The initial cycloadduct often undergoes spontaneous oxidative aromatization to the stable indolizine product.

This methodology offers a high degree of flexibility, allowing for the introduction of various substituents onto the indolizine scaffold by choosing appropriately substituted pyridines, alkylating agents, and dipolarophiles.

Experimental Protocols

The following protocols are generalized from published procedures and provide a starting point for the synthesis of various indolizine derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 2.1: One-Pot Synthesis of Ethyl 3-Benzoylindolizine-1-carboxylate Analogues

This protocol describes a one-pot, three-component reaction for the synthesis of ethyl 3-benzoylindolizine-1-carboxylate derivatives.

Materials:

-

Substituted Pyridine (e.g., 4-(piperidin-1-yl)pyridine)

-

Substituted Phenacyl Bromide

-

Ethyl Propiolate

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Crushed Ice

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a stirred solution of the substituted pyridine (1.0 eq) in DMF, add the substituted phenacyl bromide (1.0 eq) at room temperature.

-

To this mixture, add ethyl propiolate (1.0 eq) followed by potassium carbonate (2.2 eq).

-

Stir the reaction mixture vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice.

-

The precipitated solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2.2: Synthesis of Ethyl 3-benzoylindolizine-1-carboxylate using an Oxidant

This protocol utilizes an oxidizing agent to facilitate the aromatization of the intermediate cycloadduct.

Materials:

-

N-(benzoylmethyl)pyridinium bromide

-

Ethyl acrylate

-

Triethylamine (Et₃N)

-

Chromium(VI) oxide (CrO₃)

-

Dimethylformamide (DMF)

-

5% aqueous Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether for chromatography

Procedure:

-

Prepare a suspension of N-(benzoylmethyl)pyridinium bromide (1.0 eq), ethyl acrylate (4.0 eq), triethylamine (2.0 eq), and chromium(VI) oxide (2.0 eq) in DMF.

-

Stir the mixture at 90°C for 2 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into 5% aqueous HCl.

-

Extract the mixture with dichloromethane (2 x 50 mL).

-

Wash the combined organic extracts with water (2 x 50 mL) and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude solid.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate in petroleum ether (e.g., 20%) as the eluent to yield the pure ethyl 3-benzoylindolizine-1-carboxylate.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various indolizine derivatives based on the 1,3-dipolar cycloaddition of in situ generated pyridinium ylides.

Table 1: Synthesis of Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate Analogues [2]

| Compound | Substituted Phenacyl Bromide | Yield (%) |

| 4a | Phenacyl bromide | 66 |

| 4b | 4-Methylphenacyl bromide | 62 |

| 4c | 4-Methoxyphenacyl bromide | 65 |

| 4d | 4-Chlorophenacyl bromide | 60 |

| 4e | 4-Bromophenacyl bromide | 58 |

| 4f | 4-Nitrophenacyl bromide | 55 |

| 4g | 4-Fluorophenacyl bromide | 61 |

| 4h | 4-(Trifluoromethyl)phenacyl bromide | 50 |

| 4i | 2-Naphthoylmethyl bromide | 52 |

| 4j | 2-Thienoylmethyl bromide | 54 |

Table 2: Synthesis of Ethyl 7-Acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates [3]

| Compound | R¹ (on Alkyne) | R² (on Benzoyl) | Yield (%) |

| 2a | H | H | 78 |

| 2b | H | 4-CH₃ | 82 |

| 2c | H | 4-OCH₃ | 85 |

| 2d | H | 4-Cl | 75 |

| 2e | H | 4-Br | 72 |

| 2f | H | 4-NO₂ | 68 |

| 2g | CH₃ | H | 70 |

| 2h | CH₃ | 4-CH₃ | 75 |

| 2i | CH₃ | 4-OCH₃ | 78 |

| 2j | CH₃ | 4-Cl | 65 |

| 2k | C₂H₅ | H | 68 |

| 2l | C₂H₅ | 4-CH₃ | 72 |

Visualizations

The following diagrams illustrate the key reaction pathway and experimental workflow.

Caption: General reaction pathway for indolizine synthesis.

Caption: Experimental workflow for one-pot indolizine synthesis.

Applications in Drug Development

Indolizine derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The synthetic protocols described herein provide a robust platform for the generation of diverse indolizine libraries for drug discovery programs. Reported biological activities of indolizines include:

-

Anti-inflammatory: Certain indolizine derivatives have been shown to selectively target COX-2 enzymes, TNF-α, and IL-6.[4]

-

Anti-tubercular: Morpholino-indolizine analogues have demonstrated potent activity against Mycobacterium tuberculosis.[5]

-

Larvicidal: Indolizine compounds have been investigated for their effectiveness in controlling mosquito larvae, such as Anopheles arabiensis.[2]

-

Anticancer: Some indolizine derivatives have shown significant in vitro anticancer activity.[3]

The modularity of the 1,3-dipolar cycloaddition approach allows for systematic structure-activity relationship (SAR) studies, which are critical for the optimization of lead compounds in drug development. The ability to easily vary the substituents at different positions of the indolizine core enables the fine-tuning of pharmacokinetic and pharmacodynamic properties.

References

- 1. Ethyl 3-benzoylindolizine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic Applications of Pyridinium Ylide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic applications of pyridinium ylide derivatives in organic synthesis. Pyridinium ylides are versatile reactive intermediates that have gained significant attention for their ability to participate in a wide range of chemical transformations, leading to the formation of complex molecular architectures.[1][2][3][4][5] Their utility is particularly evident in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[4][6][7]

This guide covers key catalytic applications, including cycloaddition reactions, multicomponent reactions, and asymmetric catalysis. Detailed experimental protocols for representative reactions are provided, along with quantitative data summarized in tables for easy comparison. Visual diagrams of reaction pathways and experimental workflows are also included to facilitate understanding.

Application Note 1: [3+2] Cycloaddition Reactions for the Synthesis of Indolizine Derivatives

Pyridinium ylides are excellent 1,3-dipoles for [3+2] cycloaddition reactions, particularly with alkynes and alkenes, providing a direct route to indolizine and its derivatives.[1][8][9] Indolizines are important heterocyclic compounds with diverse biological activities. The reaction typically involves the in situ generation of the pyridinium ylide from a corresponding pyridinium salt in the presence of a base, or from diazo compounds using metal or photocatalysis.[1][2][3][9]

The general mechanism involves the 1,3-dipolar cycloaddition of the pyridinium ylide to a dipolarophile. When alkynes are used, the initially formed dihydroindolizine spontaneously aromatizes to the corresponding indolizine.[8] With alkenes, stable tetrahydroindolizine cycloadducts are obtained, which can be further transformed.[2][3]

Reaction Scheme:

In situ generation of a pyridinium ylide from a pyridinium salt and its subsequent [3+2] cycloaddition with an alkyne to form an indolizine derivative.

Caption: General workflow for indolizine synthesis via [3+2] cycloaddition.

Quantitative Data for [3+2] Cycloaddition Reactions:

| Entry | Pyridinium Salt Substituent (R1) | Alkyne (R2, R3) | Catalyst/Base | Solvent | Yield (%) | Reference |

| 1 | -COCH3 | -CO2Me, -CO2Me | Et3N | CH2Cl2 | 85 | [8] |

| 2 | -COPh | -CO2Et, -CO2Et | DBU | MeCN | 92 | [8] |

| 3 | -CN | -H, -CO2Me | K2CO3 | DMF | 78 | [8] |

| 4 | -CO2Et | -Ph, -COPh | Et3N | Toluene | 88 | [9] |

Experimental Protocol: Synthesis of Dimethyl 2-acetylindolizine-1,3-dicarboxylate

-

Reagents and Setup: To a solution of N-(acetonyl)pyridinium bromide (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.5 mmol) dropwise to the solution over 5 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the desired indolizine derivative.

Application Note 2: Multicomponent Reactions for the Synthesis of Densely Functionalized Heterocycles

Pyridinium ylides are valuable reagents in multicomponent reactions (MCRs), enabling the one-pot synthesis of complex molecules from three or more starting materials.[10] This approach is highly efficient, atom-economical, and allows for rapid access to libraries of structurally diverse compounds.

A notable example is the three-component reaction of a pyridinium salt, an aldehyde, and a β-ketonitrile to synthesize substituted 4,5-dihydrofurans or 2H-pyrans.[10] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization.[10] The regioselectivity towards either the dihydrofuran or pyran scaffold can be controlled by the choice of the aldehyde component.[10]

Reaction Pathway:

Caption: Multicomponent reaction pathway leading to dihydrofurans or pyrans.

Quantitative Data for Three-Component Synthesis of Dihydrofurans:

| Entry | Aldehyde | β-Ketonitrile | Pyridinium Salt | Base | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | Benzaldehyde | Malononitrile | N-phenacylpyridinium bromide | Piperidine | 85 | >95:5 | [10] |

| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | N-phenacylpyridinium bromide | Piperidine | 90 | >95:5 | [10] |

| 3 | 2-Naphthaldehyde | Malononitrile | N-(ethoxycarbonylmethyl)pyridinium bromide | Piperidine | 82 | >95:5 | [10] |

| 4 | Furfural | Malononitrile | N-phenacylpyridinium bromide | Piperidine | 78 | >95:5 | [10] |

Experimental Protocol: Three-Component Synthesis of a 4,5-Dihydrofuran-3-carbonitrile

-

Initial Mixture: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), β-ketonitrile (1.0 mmol), and N-phenacylpyridinium bromide (1.0 mmol) in ethanol (5 mL).

-

Catalyst Addition: Add piperidine (0.1 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the formation of the product by TLC.

-

Isolation: After completion, the solid product often precipitates from the reaction mixture. Collect the precipitate by filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to obtain the pure dihydrofuran derivative. If no precipitate forms, concentrate the mixture and purify by column chromatography.

Application Note 3: Asymmetric Catalysis using Chiral Pyridinium Ylides

The development of asymmetric catalytic reactions involving pyridinium ylides is a significant area of research, enabling the synthesis of enantioenriched molecules.[11] One approach involves the use of chiral catalysts to control the stereochemistry of the reaction. For instance, the catalytic asymmetric hydrogenation of N-iminopyridinium ylides provides an efficient route to enantiomerically enriched substituted piperidines.[11]

Another strategy is the use of chiral pyridinium salts to generate chiral ylides, which then participate in stereoselective transformations. Asymmetric cascade reactions of alkenyloxindoles with pyridinium ylides have been developed to synthesize complex chiral spirocyclic compounds.[12]

Catalytic Cycle for Asymmetric Hydrogenation:

Caption: Catalytic cycle for asymmetric hydrogenation of N-iminopyridinium ylides.

Quantitative Data for Asymmetric Catalysis:

| Reaction Type | Substrate | Chiral Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | N-imino-2-phenylpyridinium ylide | Rh(COD)2BF4 / (R)-MeO-BIPHEP | (R)-2-phenylpiperidine | 95 | 90 | [11] |

| Asymmetric Hydrogenation | N-imino-2,6-dimethylpyridinium ylide | Rh(COD)2BF4 / (R)-SYNPHOS | (2R,6R)-2,6-dimethylpiperidine | 98 | 94 | [11] |

| Cascade Reaction | Alkenyloxindole | Chiral Phase-Transfer Catalyst | Spiro-pyrrolidinyl-oxindole | 85 | 92 | [12] |

Experimental Protocol: Asymmetric Hydrogenation of N-Iminopyridinium Ylide

-

Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with Rh(COD)2BF4 (0.01 mmol) and the chiral phosphine ligand (e.g., (R)-MeO-BIPHEP) (0.011 mmol) in degassed methanol (2 mL). The mixture is stirred for 20 minutes to form the active catalyst.

-

Reaction Setup: The N-iminopyridinium ylide substrate (1.0 mmol) is added to the catalyst solution.

-

Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 40 °C) for 24 hours.

-

Work-up and Analysis: After safely venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Disclaimer: The protocols provided are generalized examples and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when performing chemical experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the chemistry of pyridinium ylides - Nottingham ePrints [eprints.nottingham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. app.scinito.ai [app.scinito.ai]

- 8. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles [organic-chemistry.org]

- 11. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Stereoselective Reactions Involving 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific examples of stereoselective reactions with detailed experimental protocols and quantitative data for 3-(ethoxycarbonyl)pyridin-1-ium-1-olate. The following application notes and protocols are based on established principles of 1,3-dipolar cycloaddition reactions of analogous pyridinium ylides and related azomethine ylides. The provided experimental procedures and data tables are illustrative and should be considered as starting points for the development of specific synthetic methodologies.

Introduction

This compound is a stable pyridinium ylide that serves as a versatile 1,3-dipole in organic synthesis. Its participation in [3+2] cycloaddition reactions with various dipolarophiles provides a direct route to the synthesis of indolizidine and related nitrogen-containing heterocyclic scaffolds. These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents. The development of stereoselective reactions involving this ylide is of significant interest for the asymmetric synthesis of complex molecules. This document outlines potential strategies and generalized protocols for achieving diastereoselectivity and enantioselectivity in reactions of this compound.

Application Notes

General Reactivity in [3+2] Cycloaddition Reactions

This compound readily undergoes [3+2] cycloaddition reactions with electron-deficient alkenes and alkynes. The reaction proceeds through a concerted mechanism, leading to the formation of a five-membered ring. The ethoxycarbonyl group at the 3-position of the pyridine ring influences the electronics and stability of the ylide, thereby affecting its reactivity.

Strategies for Stereochemical Control

Stereocontrol in cycloaddition reactions of this compound can be pursued through two primary strategies:

-

Diastereoselective Reactions: This approach typically involves the use of a chiral dipolarophile. Chiral auxiliaries attached to the alkene or alkyne partner can effectively bias the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. The choice of the chiral auxiliary and reaction conditions, such as solvent and temperature, can significantly impact the level of diastereoselectivity.

-

Enantioselective Reactions: In this strategy, a chiral catalyst is employed to create a chiral environment around the reacting species, favoring the formation of one enantiomer of the product. Chiral Lewis acids and chiral transition metal complexes, particularly those based on copper, have shown promise in catalyzing asymmetric 1,3-dipolar cycloadditions of related ylides. The catalyst can coordinate to either the 1,3-dipole or the dipolarophile, or both, to induce enantioselectivity.

Illustrative Data Presentation

The following tables present hypothetical yet plausible data for stereoselective cycloaddition reactions of this compound, based on results reported for analogous systems. These tables are intended to serve as a guide for experimental design.

Table 1: Proposed Diastereoselective [3+2] Cycloaddition with Chiral Acrylates

| Entry | Dipolarophile (Chiral Auxiliary) | Solvent | Temp (°C) | Yield (%) | d.r. |

| 1 | N-acryloyl-(S)-4-benzyloxazolidin-2-one | Toluene | 25 | 85 | 90:10 |

| 2 | N-acryloyl-(S)-4-phenyloxazolidin-2-one | CH2Cl2 | 0 | 88 | 92:8 |

| 3 | Methyl (S)-2-((E)-3-acryloyl-2,2-dimethyloxazolidin-4-yl)acetate | THF | 25 | 82 | 85:15 |

| 4 | (R)-2,5-diphenylpyrrolidin-1-yl acrylate | Toluene | -20 | 90 | >95:5 |

Table 2: Proposed Enantioselective [3+2] Cycloaddition with a Prochiral Dipolarophile